8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

NOD2 inhibition NF-κB signaling Crohn's disease research

This compound (CID 3097626; molecular formula C₁₈H₁₉N₅O₃S; molecular weight 385.4 g/mol) is a fully synthetic purine-2,6-dione (xanthine) derivative featuring a benzoxazol-2-ylthio substituent at the C8 position and an isopentyl (3-methylbutyl) chain at N7. It emerged from the NIH Molecular Libraries Program screening collection and was profiled by the Sanford-Burnham Center for Chemical Genomics against innate immune targets NOD1, NOD2, and TNF-α in cell-based NF-κB reporter assays.

Molecular Formula C18H19N5O3S
Molecular Weight 385.44
CAS No. 313530-94-8
Cat. No. B2546706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS313530-94-8
Molecular FormulaC18H19N5O3S
Molecular Weight385.44
Structural Identifiers
SMILESCC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4O3)N(C(=O)NC2=O)C
InChIInChI=1S/C18H19N5O3S/c1-10(2)8-9-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11-6-4-5-7-12(11)26-18/h4-7,10H,8-9H2,1-3H3,(H,21,24,25)
InChIKeyFNGLLPPNVFOTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 313530-94-8): Compound Identity, Physicochemical Profile, and Screening Provenance


This compound (CID 3097626; molecular formula C₁₈H₁₉N₅O₃S; molecular weight 385.4 g/mol) is a fully synthetic purine-2,6-dione (xanthine) derivative featuring a benzoxazol-2-ylthio substituent at the C8 position and an isopentyl (3-methylbutyl) chain at N7 [1]. It emerged from the NIH Molecular Libraries Program screening collection and was profiled by the Sanford-Burnham Center for Chemical Genomics against innate immune targets NOD1, NOD2, and TNF-α in cell-based NF-κB reporter assays [2]. The compound is commercially available through Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals, though no vendor-certified analytical data are provided—buyers assume responsibility for identity and purity confirmation . Computed physicochemical properties include XLogP3 = 3.6, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1].

Why Purine-2,6-Dione Analogs Cannot Be Casually Substituted for 8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: The Structural Basis of Selectivity Divergence


Within the purine-2,6-dione chemotype, minor variations at the C8 thioether and N7 alkyl positions produce qualitatively different NOD1/NOD2/TNF-α selectivity profiles. The NIH Molecular Libraries Program SAR analysis of this scaffold demonstrated that the N7 substituent identity and C8 thioether aryl group control whether a compound is NOD1-selective (e.g., ML146: NOD1 IC₅₀ = 1.54 µM, 8.2-fold over NOD2), NOD2-preferring, or pan-active [1]. 8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione occupies a distinct selectivity niche—its benzoxazole moiety at C8, combined with an N7-isopentyl chain, yields a NOD2-preferring profile (IC₅₀ = 5.79 µM) with concomitant TNF-α activity (IC₅₀ = 7.89 µM) that is absent in the NOD1-selective probe ML146 (TNF-α IC₅₀ = 44.6 µM) [2]. Substituting a generic 8-(benzylthio) or 8-(phenethylthio) xanthine analog, or altering the N7 alkyl chain, would produce an uncharacterized selectivity profile unsuited for experiments requiring the defined NOD2/TNF-α dual-engagement signature that this specific compound provides [1][2].

Quantitative Differentiation Evidence for 8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 313530-94-8) vs. In-Class Comparators


NOD2 Inhibitory Potency: 2.2-Fold Gain Over the NOD1-Selective Probe ML146

This compound inhibits NOD2-mediated NF-κB activation with an IC₅₀ of 5.79 µM (5,790 nM), as determined in the PubChem confirmatory dose-response assay AID 2001 [1]. In comparison, the well-characterized NOD1-selective purine-2,6-dione probe ML146 (CID 5310346) exhibits a NOD2 IC₅₀ of 12.7 µM under comparable assay conditions [2]. The target compound thus provides approximately 2.2-fold greater NOD2 inhibitory potency than ML146. For researchers studying NOD2-dependent inflammatory pathways—including those implicated in Crohn's disease, Blau syndrome, and early-onset sarcoidosis—this potency advantage translates to a lower compound concentration requirement to achieve equivalent target engagement in NOD2-overexpressing cellular models.

NOD2 inhibition NF-κB signaling Crohn's disease research

TNF-α Pathway Activity: A 5.7-Fold Potency Advantage Over ML146 for Dual NOD2/TNF-α Engagement

In the TNF-α-induced NF-κB counter-screen, this compound exhibits an IC₅₀ of 7.89 µM (7,890 nM) [1]. In contrast, the NOD1 probe ML146 shows negligible TNF-α pathway activity with an IC₅₀ of 44.6 µM—a 5.7-fold weaker effect [2]. The comparative TNF-α/NOD2 IC₅₀ ratio for the target compound is approximately 1.36 (i.e., near-equipotent), whereas ML146 displays a ratio of ~3.5, indicating pronounced selectivity away from the TNF-α pathway. This difference is functionally meaningful: the target compound's dual NOD2/TNF-α engagement profile makes it suitable for experiments probing the crosstalk between NOD2 and TNF receptor signaling, whereas ML146 is effectively inactive against TNF-α-driven NF-κB at concentrations required for NOD2 inhibition.

TNF-α inhibition inflammatory cytokine signaling NOD2-TNF crosstalk

Inverted NOD1/NOD2 Selectivity Ratio Compared to ML146: A Qualitatively Distinct Pharmacological Tool

The target compound's NOD1 EC₅₀ is 20.0 µM (20,000 nM) [1], which yields a NOD1/NOD2 ratio of approximately 3.5 (i.e., 3.5-fold weaker at NOD1 than NOD2). ML146 exhibits the inverse selectivity: NOD1 IC₅₀ = 1.54 µM and NOD2 IC₅₀ = 12.7 µM, giving a NOD2/NOD1 ratio of 8.2 (strong NOD1 preference) [2]. This means the target compound is functionally NOD2-preferring while ML146 is NOD1-selective. Within the broader xanthine SAR landscape reported in the NIH probe study, compounds span the full selectivity continuum—from highly NOD1-selective (CID 647508: NOD1 IC₅₀ = 0.94 µM, NOD2 >20 µM, selectivity >21) to pan-active (CID 653676: NOD1 IC₅₀ = 1.63 µM, NOD2 IC₅₀ = 1.98 µM, selectivity ~1.2) [2]. The target compound occupies a distinct quadrant: NOD2-preferring with moderate selectivity, a profile not represented by the commonly cited probe compounds.

NOD1 selectivity NOD2 selectivity innate immune receptor pharmacology

Structural Differentiation: Benzoxazole at C8 Confers a Physicochemical Signature Distinct from Phenylthio and Benzylthio Xanthines

The benzoxazol-2-ylthio substituent at C8 distinguishes this compound from the majority of xanthine-based NOD inhibitors, which predominantly carry phenylthio, benzylthio, or phenethylthio groups [1]. The benzoxazole ring introduces two additional heteroatoms (nitrogen and oxygen) into the C8 appendage, increasing the hydrogen bond acceptor count to six (vs. four for a comparable 8-(phenethylthio) analog such as CID 647508) [2]. The computed XLogP3 for the target compound is 3.6 [2], which falls within the range of the active xanthine series but reflects a balance between the lipophilic isopentyl chain and the polar benzoxazole. While direct matched-pair biological data comparing benzoxazole to phenylthio at C8 with identical N7 substitution are not available in the public domain, the benzoxazole moiety is a recognized purine bioisostere (structurally analogous to adenine and guanine) [3], suggesting that this substitution may engage the purine-binding pocket of NOD proteins through additional hydrogen-bonding and π-stacking interactions not available to simple arylthio substituents.

benzoxazole pharmacophore xanthine SAR hydrogen bond acceptor capacity

Evidence Limitations: HTS-Level Data Without Follow-Up Medicinal Chemistry Optimization

All biological activity data for this compound derive from the primary HTS and confirmatory dose-response assays conducted at a single screening center (Sanford-Burnham Center for Chemical Genomics) as part of the NIH Molecular Libraries Program [1]. Unlike ML146 (CID 5310346), which underwent formal probe characterization including secondary IL-8 secretion assays, NF-κB selectivity panels (γ-tri-DAP, doxorubicin, PMA/ionomycin), and submission of a probe report [2], this compound (CID 3097626) was not advanced to the probe stage. Consequently, data on aqueous solubility, metabolic stability, membrane permeability, cellular cytotoxicity at higher concentrations, and selectivity against a broader panel of innate immune receptors are absent from the public record. Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and sells it 'AS-IS' without any warranty of identity or purity . Buyers should therefore plan for independent identity verification (e.g., LC-MS, ¹H NMR) and purity assessment prior to use in quantitative pharmacological experiments.

data quality caveat HTS singleton procurement risk assessment

Validated Application Scenarios for 8-(1,3-Benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione Based on Quantitative Evidence


NOD2-Mediated NF-κB Pathway Inhibition in HEK293T or MCF-7 Reporter Cell Lines

Use this compound as a NOD2 pharmacological inhibitor in NF-κB luciferase reporter assays at concentrations of 5–20 µM, where it achieves 50–80% NOD2 pathway suppression (IC₅₀ = 5.79 µM) [1]. Its 2.2-fold NOD2 potency advantage over ML146 allows lower working concentrations, reducing DMSO solvent artifacts. Include appropriate controls: ML146 as a NOD1-selective comparator (NOD2 IC₅₀ = 12.7 µM) and vehicle-only wells to normalize for any TNF-α pathway contribution [2]. Verify compound identity via LC-MS before first use, as the vendor provides no batch-specific analytical certificate .

Dual NOD2/TNF-α Pathway Crosstalk Studies in Innate Immune Signaling

Exploit this compound's near-equipotent NOD2 (IC₅₀ = 5.79 µM) and TNF-α (IC₅₀ = 7.89 µM) inhibitory activities to investigate signaling crosstalk between NOD-like receptor and TNF receptor pathways [1]. At a single concentration of 10 µM, both pathways are substantially inhibited, enabling simultaneous pharmacological blockade without the confounding factor of differential target engagement. This is not achievable with ML146, which is 5.7-fold weaker against TNF-α (IC₅₀ = 44.6 µM) and effectively silent on this pathway at NOD2-active concentrations [2]. The application is limited to in vitro systems; in vivo pharmacokinetic characterization is absent.

Chemical Tool for Differentiating NOD1- vs. NOD2-Dependent Inflammatory Responses

Deploy this compound as a NOD2-preferring tool (NOD1/NOD2 ratio ~3.5, NOD2-biased) alongside ML146 (NOD1-selective, NOD2/NOD1 ratio = 8.2) to dissect the relative contributions of NOD1 and NOD2 to inflammatory phenotypes in cell-based models [1][2]. For instance, in MCF-7/NOD1 and MCF-7/NOD2 cells stimulated with their respective peptidoglycan ligands (GM-Tri-DAP for NOD1, MDP for NOD2), this compound will preferentially attenuate the NOD2-driven IL-8 response while ML146 will preferentially attenuate the NOD1-driven response. This orthogonal selectivity pair enables pharmacological dissection of NOD1 vs. NOD2 contributions in primary cell or co-culture systems.

Benzoxazole-Containing Scaffold for Structure-Activity Relationship Expansion

Use this compound as a starting point for medicinal chemistry SAR expansion focused on the benzoxazole moiety [1]. The benzoxazole ring, a known purine bioisostere, provides two additional hydrogen bond acceptor sites not present in standard phenylthio or benzylthio xanthine analogs [2]. Systematic variation of the benzoxazole substituent (introduction of electron-withdrawing or electron-donating groups at the 5- or 6-positions) while retaining the N7-isopentyl chain could yield analogs with improved NOD2 potency or altered selectivity. The compound's commercial availability through Sigma-Aldrich (AldrichCPR) provides a tractable entry point for analog synthesis via the 8-mercapto purine intermediate .

Quote Request

Request a Quote for 8-(1,3-benzoxazol-2-ylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.